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Bis[[(trifluoromethyl)sulfinyl]oxy]zinc

Cat. No.: B12345493
M. Wt: 333.5 g/mol
InChI Key: KNGLBXWZAGGFPS-UHFFFAOYSA-N
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Description

Contextualization within Main Group Metal Chemistry and Fluoroorganic Synthesis

Bis[[(trifluoromethyl)sulfinyl]oxy]zinc, a compound that has garnered significant attention in modern organic synthesis, occupies a unique niche at the intersection of main group metal chemistry and fluoroorganic synthesis. As an organozinc compound, it belongs to a class of organometallics that have been instrumental in the formation of carbon-carbon bonds since the pioneering work of Edward Frankland in 1848. acs.org Organozinc reagents are generally less reactive than their Grignard or organolithium counterparts, which allows for greater functional group tolerance in complex molecules. acs.org

The introduction of fluorine-containing groups, such as the trifluoromethyl (CF₃) group, can dramatically alter the physical, chemical, and biological properties of organic molecules. ciac.jl.cnbeilstein-journals.org This has led to a surge in the development of new reagents and methods for fluoroalkylation. ciac.jl.cnchinesechemsoc.org Fluoroorganic zinc species, including this compound, have emerged as powerful tools in this endeavor, enabling the direct introduction of fluorinated moieties into organic substrates. riyngroup.comrsc.org The zinc center plays a crucial role, often acting as a Lewis acid or participating in radical pathways to facilitate these transformations. wechemglobal.comresearchgate.net

Chemical Nomenclature and Structural Distinction: Sulfinate (–SO(CF₃)) versus Sulfonate (–SO₂(CF₃)) Ligands

The precise chemical name for the compound of focus is this compound. nih.gov It is also commonly referred to as zinc trifluoromethanesulfinate (TFMS). scientificlabs.co.uk A critical distinction must be made between the trifluoromethanesulfinate (–SO(CF₃)) ligand present in this compound and the trifluoromethanesulfonate (B1224126) (–SO₂(CF₃)), or triflate, ligand.

The sulfinate ligand features a sulfur atom double-bonded to one oxygen atom and single-bonded to another oxygen and a trifluoromethyl group. In contrast, the sulfonate ligand has the sulfur atom double-bonded to two oxygen atoms and single-bonded to another oxygen and a trifluoromethyl group. This difference in oxidation state and structure leads to distinct chemical reactivity.

Zinc trifluoromethanesulfonate, or zinc triflate, is a powerful Lewis acid catalyst used in a variety of organic reactions, including Friedel-Crafts acylations and silylations. riyngroup.comwechemglobal.comwikipedia.org Its catalytic activity stems from the strong electron-withdrawing nature of the triflate group, which enhances the Lewis acidity of the zinc center. wechemglobal.com On the other hand, this compound is primarily known as a source of the trifluoromethyl radical (•CF₃), making it a key reagent in radical trifluoromethylation reactions. chinesechemsoc.orgpnas.org

Table 1: Comparison of this compound and Zinc Trifluoromethanesulfonate

FeatureThis compoundZinc Trifluoromethanesulfonate
Common Name Zinc trifluoromethanesulfinate (TFMS) scientificlabs.co.ukZinc triflate wikipedia.org
CAS Number 39971-65-854010-75-2 wikipedia.org
Molecular Formula C₂F₆O₄S₂Zn nih.govC₂F₆O₆S₂Zn wikipedia.org
Ligand Trifluoromethanesulfinate (–SO(CF₃))Trifluoromethanesulfonate (–SO₂(CF₃)) wikipedia.org
Primary Application Trifluoromethylating agent tcichemicals.comLewis acid catalyst nih.gov
Mechanism of Action Radical pathway pnas.orgCatalysis wechemglobal.com

Historical Development and Significance in Contemporary Organic Synthesis

The development of this compound as a practical reagent is a relatively recent advancement in the long history of organofluorine chemistry. While early methods for introducing fluorine existed, the development of shelf-stable, selective, and functional-group-tolerant reagents has been a major focus in recent decades. beilstein-journals.org

A significant breakthrough in the application of this compound came from the work of Phil Baran and his research group. scientificlabs.co.uksigmaaldrich.com They identified zinc trifluoromethanesulfinate as a highly effective reagent for the innate C-H trifluoromethylation of heterocycles. pnas.orgtcichemicals.com This was a notable advance, as it provided a direct method for installing a trifluoromethyl group onto a wide range of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. scientificlabs.co.uksigmaaldrich.com The reagent is part of a "zinc sulfinate toolbox" developed by the Baran group for the diversification of such molecules. scientificlabs.co.uksigmaaldrich.com

The significance of this compound lies in its operational simplicity, scalability, and high reactivity. tcichemicals.com It is a benchtop-stable solid that can be used under mild reaction conditions, often in the presence of air and moisture, and even in complex environments like cell lysate. tcichemicals.com This user-friendliness has made it a valuable tool for medicinal chemists and those in drug discovery, allowing for the rapid generation of novel fluorinated analogues of biologically active compounds. The reaction proceeds via a radical mechanism, where the reagent serves as a source of the trifluoromethyl radical. pnas.org This reactivity is distinct from many other trifluoromethylating agents and allows for unique selectivities. pnas.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2F6O4S2Zn B12345493 Bis[[(trifluoromethyl)sulfinyl]oxy]zinc

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H2F6O4S2Zn

Molecular Weight

333.5 g/mol

IUPAC Name

trifluoromethanesulfinic acid;zinc

InChI

InChI=1S/2CHF3O2S.Zn/c2*2-1(3,4)7(5)6;/h2*(H,5,6);

InChI Key

KNGLBXWZAGGFPS-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)S(=O)O.C(F)(F)(F)S(=O)O.[Zn]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Bis Trifluoromethyl Sulfinyl Oxy Zinc

Direct Synthetic Routes for Bis[[(trifluoromethyl)sulfinyl]oxy]zinc

The direct synthesis of zinc trifluoromethanesulfinate can be achieved through the reaction of a suitable trifluoromethanesulfinyl precursor with a zinc source. A general and effective method for preparing zinc bis(alkanesulfinate)s involves the reaction of the corresponding sulfonyl chloride with zinc dust. nih.gov This method is advantageous due to the ready availability of sulfonyl chlorides and the simplicity of the reaction setup. The products from this synthesis can be used in their crude form or can undergo a straightforward purification process to minimize the presence of water and zinc chloride. nih.gov

Another direct approach involves the reaction of trifluoromethanesulfinic acid with a soluble zinc salt. While specific literature detailing this exact reaction for the sulfinate is not prevalent, analogous and well-documented syntheses for the corresponding sulfonate, zinc trifluoromethanesulfonate (B1224126) (zinc triflate), provide a strong precedent. For instance, zinc triflate is commonly synthesized by reacting trifluoromethanesulfonic acid with zinc carbonate in methanol. chemicalbook.comwikipedia.org In this reaction, the evolution of carbon dioxide drives the formation of the zinc salt. chemicalbook.com Alternatively, zinc metal can be reacted directly with trifluoromethanesulfonic acid in a suitable solvent like acetonitrile (B52724) to yield zinc triflate and hydrogen gas. wikipedia.org A similar reaction pathway using trifluoromethanesulfinic acid and a basic zinc salt like zinc carbonate or zinc oxide would be a logical and expected direct route to this compound.

A patented industrial process for the production of zinc trifluoromethanesulfonate outlines a multi-step synthesis starting from carbon disulfide, trifluoroiodomethane, and sulfur. google.com This process generates trifluoromethanesulfonic acid, which is then reacted with zinc metal to produce the final product. google.com This highlights a scalable, albeit more complex, direct synthetic strategy that could potentially be adapted for the synthesis of the target sulfinate.

Table 1: Comparison of Direct Synthetic Routes

Reactants Product Key Features Reference
Alkanesulfonyl chloride, Zinc dustZinc bis(alkanesulfinate)General method, simple procedure nih.gov
Trifluoromethanesulfonic acid, Zinc carbonateZinc trifluoromethanesulfonateAnalogous reaction, evolution of CO2 chemicalbook.comwikipedia.org
Trifluoromethanesulfonic acid, Zinc metalZinc trifluoromethanesulfonateAnalogous reaction, evolution of H2 wikipedia.org
Carbon disulfide, Trifluoroiodomethane, Sulfur, ZincZinc trifluoromethanesulfonateMulti-step industrial process google.com

Electrochemical Synthesis Pathways and Advantages

Electrochemical methods in organic synthesis have gained significant attention due to their mild reaction conditions and sustainability. While specific literature on the direct electrochemical synthesis of this compound is limited, the electrochemical behavior of related sulfinate salts and their precursors suggests potential pathways.

Organic electrosynthesis has been successfully applied to the transformation of sulfinate salts to form various valuable compounds. rsc.org These reactions often proceed through the generation of sulfonyl radicals via electrochemical oxidation. rsc.org This principle could theoretically be applied to the synthesis of zinc trifluoromethanesulfinate. For instance, an electrochemical cell could be designed where a zinc anode is sacrificially oxidized in the presence of a source of trifluoromethanesulfinate anions.

Furthermore, electrochemical methods have been developed for the synthesis of sulfinic and sulfonic esters from sulfonyl hydrazides. rsc.org In these processes, the sulfonyl hydrazide is electrochemically oxidized to form a sulfonyl radical, which then reacts with an appropriate species to form the final product. rsc.org This demonstrates the feasibility of using electrochemical means to generate the key sulfinyl moiety from a suitable precursor.

The advantages of electrochemical synthesis are notable. They often avoid the use of harsh chemical oxidants or reductants, operate at ambient temperature and pressure, and can offer high selectivity. For the synthesis of a reagent like this compound, an electrochemical route could offer a more environmentally benign and controlled manufacturing process compared to traditional chemical methods.

Derivatization from Related Sulfinyl Precursors and Salts

The synthesis of this compound can also be approached through the derivatization of other sulfinyl compounds. As previously mentioned, the reaction of a trifluoromethanesulfonyl chloride with zinc dust is a prime example of this approach, where the sulfonyl chloride serves as the sulfinyl precursor. nih.gov

Another relevant class of precursors are sulfinamides. Research has shown the successful synthesis of trifluoromethyl-sulfonimidamides from sulfinamides. nih.gov This transformation proceeds through a sulfonimidoyl fluoride (B91410) intermediate, highlighting the reactivity of the sulfinamide group and its potential for conversion into other sulfur-containing functionalities. nih.gov While not a direct route to the zinc salt, it establishes sulfinamides as viable starting materials in the synthesis of complex trifluoromethyl-sulfur compounds.

The versatility of sulfinate salts as precursors is a cornerstone of their utility in organic synthesis. They are widely used as synthetic precursors under various conditions, including transition-metal catalysis. rsc.org This inherent reactivity suggests that a trifluoromethanesulfinate salt, such as sodium trifluoromethanesulfinate, could readily undergo a salt metathesis reaction with a soluble zinc salt, like zinc chloride, to afford this compound and a sodium chloride precipitate. This type of double displacement reaction is a common and effective method for preparing inorganic salts.

Coordination Chemistry and Supramolecular Assembly of Bis Trifluoromethyl Sulfinyl Oxy Zinc Complexes

Ligand Design and Coordination Modes of the Trifluoromethylsulfinate Anion to Zinc Centers

The trifluoromethylsulfinate anion, [CF3SO2]⁻, is a versatile ligand that can coordinate to metal centers in several ways. The presence of a highly electronegative CF3 group influences the electron density on the sulfinate group, which in turn affects its coordination behavior. The sulfinate group itself offers multiple potential donor atoms—the sulfur atom and the two oxygen atoms. This allows for a variety of coordination modes, including monodentate, bidentate, and bridging fashions.

In the context of zinc(II) centers, which typically favor tetrahedral or octahedral coordination geometries, the trifluoromethylsulfinate anion can act as a building block for various supramolecular assemblies. nih.gov The coordination can occur through one or both oxygen atoms, or potentially through the sulfur atom, although coordination via oxygen is generally more common for sulfinate ligands. The specific coordination mode adopted will depend on factors such as the solvent system used during synthesis, the presence of other co-ligands, and the steric and electronic environment around the zinc center.

Monomeric, Dimeric, and Polymeric Architectures in Zinc Sulfinate Complexes

The ability of the trifluoromethylsulfinate ligand to bridge metal centers is key to the formation of extended structures. Depending on the reaction conditions and the nature of the ligands involved, zinc sulfinate complexes can adopt a range of architectures:

Dimeric Architectures: Dimeric structures can arise when two zinc centers are bridged by one or more trifluoromethylsulfinate ligands. This can lead to the formation of discrete molecular units with interesting magnetic or catalytic properties. For instance, two sulfinate ligands could bridge two zinc atoms, forming a central ring structure.

Polymeric Architectures: The bridging capability of the sulfinate ligand is most prominently displayed in the formation of coordination polymers. ajol.info One-dimensional chains, two-dimensional layers, or even three-dimensional frameworks can be constructed. In these polymeric structures, the trifluoromethylsulfinate anions would act as linkers, connecting multiple zinc centers into an extended network. The resulting architecture would be influenced by the coordination preferences of the zinc ion and the geometry of any additional organic co-ligands. ajol.info

Structural Elucidation via X-ray Crystallography of Zinc Sulfinate Derivatives

Table 1: General Crystallographic Data for Zinc Coordination Complexes (Note: This table is illustrative and not specific to Bis[[(trifluoromethyl)sulfinyl]oxy]zinc due to a lack of available data.)

ParameterExample Zinc Complex 1Example Zinc Complex 2
Chemical FormulaC₁₀H₁₄N₂O₄S₂ZnC₁₂H₁₀N₄O₄Zn
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPnma
a (Å)8.4510.21
b (Å)12.6715.89
c (Å)14.337.98
α (°)9090
β (°)105.290
γ (°)9090
Z44

Analysis of Intermolecular Interactions and Their Influence on Solid-State Structures

The solid-state structure of a coordination compound is not only determined by the covalent bonds within the complex but also by a network of weaker intermolecular interactions. These non-covalent forces, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions, play a critical role in the packing of the molecules in the crystal lattice.

In the case of this compound complexes, several types of intermolecular interactions can be anticipated:

Hydrogen Bonding: If the complex contains co-ligands with N-H or O-H groups, or includes solvent molecules like water in its crystal structure, hydrogen bonding would be a significant force directing the supramolecular assembly.

The interplay of these intermolecular forces will ultimately dictate the final three-dimensional arrangement of the molecules in the solid state, influencing properties such as solubility, stability, and melting point. A detailed analysis of these interactions, often aided by computational methods such as Hirshfeld surface analysis, would be necessary to fully understand the supramolecular chemistry of this compound.

Reactivity Profiles and Mechanistic Pathways Involving Bis Trifluoromethyl Sulfinyl Oxy Zinc

Generation and Reactivity of Trifluoromethyl Radicals from Bis[[(trifluoromethyl)sulfinyl]oxy]zinc

This compound, often used interchangeably with its sodium analog, sodium trifluoromethanesulfinate (CF3SO2Na), serves as a convenient and effective precursor for the trifluoromethyl radical (•CF3). The generation of this highly reactive intermediate is typically initiated through single electron transfer (SET) oxidation. This process is commonly achieved using a chemical oxidant, such as tert-butyl hydroperoxide (t-BuOOH), or via electrochemical methods. nih.govresearchgate.netresearchgate.net

The proposed mechanism for the chemical generation of the trifluoromethyl radical involves the reaction of the trifluoromethanesulfinate anion with an oxidant. For instance, in the presence of t-BuOOH and a copper(II) catalyst, the trifluoromethyl radical is produced, although this can sometimes require a large excess of the peroxide. nih.gov A plausible pathway suggests that an oxidant abstracts an electron from the trifluoromethanesulfinate anion, leading to the formation of the trifluoromethanesulfonyl radical (CF3SO2•). This intermediate is unstable and readily extrudes sulfur dioxide (SO2) to furnish the desired trifluoromethyl radical. researchgate.net

Proposed Mechanism of Trifluoromethyl Radical Generation:

The generated trifluoromethyl radical is a versatile species that can participate in a variety of chemical transformations. Its reactivity is often characterized as either nucleophilic or electrophilic, depending on the electronic nature of the substrate it reacts with. This dual reactivity is a key factor in determining the regioselectivity of subsequent functionalization reactions. uni-giessen.de

Zinc-Mediated C-H Bond Functionalization Mechanisms

The general mechanism involves the following key steps:

Generation of the trifluoromethyl radical: As described in the previous section, the •CF3 radical is formed from this compound and an oxidant.

Radical Addition: The electrophilic trifluoromethyl radical adds to the electron-rich or, more commonly, the electron-deficient positions of an aromatic or heteroaromatic substrate.

Rearomatization: The resulting radical cation intermediate is then oxidized and subsequently deprotonated to restore aromaticity, yielding the trifluoromethylated product.

Investigations into Regioselectivity in Diverse Organic Substrates, including Heteroaromatic Systems

The regioselectivity of the C-H trifluoromethylation using this compound is a subject of extensive research and is influenced by several factors, including the electronic and steric properties of the substrate, as well as the reaction conditions.

Heteroaromatic Systems: In the case of electron-deficient N-heterocycles like pyridines and quinolines, the trifluoromethylation typically occurs at the positions most susceptible to nucleophilic attack (the α and γ positions relative to the nitrogen atom). nih.gov This is consistent with the trifluoromethyl radical behaving as a nucleophile when reacting with these electron-poor systems. However, the regioselectivity can be finely tuned. For instance, preliminary studies have shown that the choice of solvent can dramatically alter the outcome, suggesting a complex interplay of factors governing the reaction pathway.

Aromatic Systems: For arenes, the regioselectivity can be less predictable. However, innovative approaches have been developed to control the site of trifluoromethylation. One notable strategy involves the use of cyclodextrins as additives. nih.govchemrxiv.org The inclusion of the aromatic substrate within the cyclodextrin (B1172386) cavity can sterically shield certain positions, thereby directing the incoming trifluoromethyl radical to a specific, otherwise less reactive, C-H bond. This method has been shown to achieve high regioselectivity, even on a gram scale. nih.gov

The table below summarizes the observed regioselectivity in the trifluoromethylation of various substrates.

Substrate TypePredominant Site of TrifluoromethylationInfluencing Factors
Electron-Deficient Heterocycles (e.g., Pyridine)α and γ positionsElectronic effects of the substrate, Solvent
ArenesVariesUse of directing groups or additives like cyclodextrins

Exploration of Zinc-Mediated C-F Bond Activation Processes

The activation of carbon-fluorine (C-F) bonds is a challenging yet highly desirable transformation in organic synthesis due to the prevalence of organofluorine compounds in various applications. While there is extensive literature on C-F bond activation by various transition metal complexes, including some zinc-based systems in specific contexts, there is currently a lack of direct evidence in the scientific literature to suggest that this compound is an effective reagent for mediating C-F bond activation processes. nih.govmdpi.comyork.ac.ukacs.orgosti.gov

Research in this area has primarily focused on low-valent, electron-rich metal centers that can undergo oxidative addition into the strong C-F bond. The zinc(II) center in this compound is electrophilic and not predisposed to this type of reactivity. Therefore, this particular zinc compound is not typically associated with the cleavage of C-F bonds.

Role in Carbon-Carbon Bond Forming Reactions and Associated Mechanisms

The primary role of this compound in carbon-carbon bond formation stems from its ability to serve as a source of the trifluoromethyl radical. This radical can initiate a cascade of reactions, leading to the formation of new C-C bonds.

A prominent example is the trifluoromethylation of alkenes. The mechanism of this reaction involves the addition of the •CF3 radical to the double bond of an alkene, which generates a new carbon-centered radical intermediate. This intermediate can then be trapped by various species or undergo further transformations, such as cyclization, to form more complex molecular architectures. nih.govbeilstein-journals.org

For instance, a cascade reaction involving the trifluoromethylation of an alkene followed by an intramolecular cyclization onto an adjacent aromatic ring can lead to the formation of trifluoromethylated heterocyclic compounds. beilstein-journals.org The mechanism of such a process is depicted below:

Initiation: Generation of the •CF3 radical from this compound.

Addition: The •CF3 radical adds to the alkene to form a carbon-centered radical.

Cyclization: The newly formed radical attacks a nearby aromatic ring in an intramolecular fashion.

Termination/Rearomatization: The resulting radical intermediate is oxidized and deprotonated to yield the final cyclized product.

This strategy has been successfully employed to synthesize various trifluoromethyl-containing heterocyclic scaffolds.

Furthermore, the trifluoromethyl radical generated from sulfinate salts has been utilized in the 1,2-bis(trifluoromethylation) of alkenes, a reaction that installs two trifluoromethyl groups across a double bond. nih.gov The chemoselectivity of this reaction can be controlled by modulating the concentration of the trifluoromethyl radical. nih.gov

The table below provides an overview of the types of C-C bond forming reactions involving this compound.

Reaction TypeSubstrateKey Mechanistic Step
Alkene TrifluoromethylationAlkenesAddition of •CF3 to the double bond
Trifluoromethylation-Cyclization CascadeAlkenes with pendant aromatic groupsIntramolecular radical cyclization
1,2-Bis(trifluoromethylation)AlkenesAddition of two •CF3 radicals across the double bond

Catalytic and Reagent Applications of Bis Trifluoromethyl Sulfinyl Oxy Zinc in Organic Synthesis

As a Trifluoromethylation Reagent

Bis[[(trifluoromethyl)sulfinyl]oxy]zinc is a powerful reagent for introducing the trifluoromethyl (CF₃) group, a crucial moiety in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and bioavailability. mdpi.com The reagent operates through a radical-mediated pathway, typically initiated by an oxidant like tert-butyl hydroperoxide (TBHP). mdpi.comnih.gov The process involves the generation of a trifluoromethyl radical (•CF₃) which then adds to electron-deficient heterocycles in a Minisci-type reaction. scientificlabs.co.ukmdpi.com

This method is noted for its operational simplicity and mild reaction conditions, often proceeding at room temperature and being tolerant of various functional groups. beilstein-journals.orgresearchgate.net Research has shown that zinc trifluoromethanesulfinate can be superior to its sodium counterpart, sodium trifluoromethanesulfinate (the Langlois reagent), providing better yields in the trifluoromethylation of medicinally relevant heterocycles like caffeine. mdpi.com The reaction has been successfully applied to a diverse range of substrates, including complex drug molecules and various nitrogen-containing heterocycles. nih.govbeilstein-journals.orgrsc.org

Table 1: Examples of Trifluoromethylation using this compound

SubstrateReagent SystemProductYield (%)Reference
CaffeineZn(SO₂CF₃)₂, TBHP8-Trifluoromethylcaffeine84 mdpi.com
Papaverine (B1678415)Zn(SO₂CF₃)₂, TBHPMono-CF₃ papaverine analogue>12 nih.gov
PyrazolesZn(SO₂CF₃)₂, ElectrochemicalTrifluoromethylated pyrazoleN/A rsc.org
DeoxyadenosineZn(SO₂CF₃)₂, TBHPCF₃-deoxyadenosine61 biorxiv.org

Catalysis in C-H Functionalization Reactions

The primary application of this compound is in the direct functionalization of C-H bonds, a strategy that avoids the need for pre-functionalized starting materials. lookchem.comresearchgate.net This reagent facilitates the innate C-H functionalization of heterocycles by generating alkyl and fluoroalkyl radicals under mild, oxidative conditions. nih.govresearchgate.net The process is highly valuable for modifying complex molecules at late stages of a synthetic sequence.

The reaction mechanism involves the generation of a radical from the zinc sulfinate salt, which then engages with a protonated heterocycle. mdpi.com This method is particularly effective for electron-deficient nitrogen-containing heterocycles. The scope of this C-H functionalization is broad, covering a variety of important heterocyclic cores found in pharmaceuticals, such as pyridines, quinoxalines, pyrimidines, and xanthines. researchgate.netethernet.edu.et The development of a modular set of zinc sulfinate reagents, including TFMS, allows for the installation of various medicinally relevant fluoroalkyl and alkyl groups. nih.gov

Applications in Carbon-Carbon Bond Construction

The use of this compound and its related zinc sulfinate reagents is a direct and practical method for forming carbon-carbon (C-C) bonds. nih.govsigmaaldrich.com The C-H functionalization reactions described previously are fundamentally C-C bond-forming transformations, where a C-H bond on a heterocycle is replaced with a C-C bond to a (fluoro)alkyl group. researchgate.net This radical-based strategy provides a powerful alternative to traditional cross-coupling methods, which often require pre-functionalized substrates (e.g., halides or boronic acids) and transition metal catalysts. researchgate.net

The toolkit of zinc sulfinate reagents enables the introduction of not only the trifluoromethyl group but also other valuable moieties like difluoromethyl, isopropyl, and trifluoroethyl groups. nih.govacs.org This allows chemists to systematically modify a core structure, building a library of analogues with diverse carbon-based substituents to explore structure-activity relationships in drug discovery. nih.govbeilstein-journals.org The reactions are generally characterized by their operational simplicity and broad substrate scope, making C-C bond construction accessible on complex and sensitive molecules. researchgate.net

Electrochemical Catalysis Utilizing this compound

Electrochemical methods offer a sustainable and efficient alternative to chemical oxidants for generating radical species. This compound has been successfully employed in electrochemical protocols for the trifluoromethylation of heterocycles. rsc.orgresearchgate.net In this approach, the trifluoromethyl radical is generated through the direct anodic oxidation of the zinc trifluoromethanesulfinate salt. rsc.orgresearchgate.net

This electrochemical strategy has proven to be highly effective for the functionalization of various heterocycles, including pyrazoles, pyrroles, and benzothiazoles. rsc.org Studies have demonstrated that for many substrates, the electrochemical protocol can provide the desired trifluoromethylated products more efficiently than conventional methods that rely on peroxide-based radical initiators. rsc.org The use of a simple carbon cloth anode and the avoidance of stoichiometric chemical oxidants make this an attractive and environmentally benign method for C-H functionalization. researchgate.net

Table 2: Comparison of Electrochemical vs. Chemical Oxidation for Trifluoromethylation

Substrate TypeMethodOxidant/SetupAdvantageReference
HeterocyclesElectrochemicalAnodic Oxidation (Carbon Cloth Anode)Higher efficiency for some substrates, avoids chemical oxidants rsc.orgresearchgate.net
HeterocyclesChemicaltert-butyl hydroperoxide (TBHP)Operationally simple, widely applicable mdpi.comnih.gov

Role as a Diversification Reagent in Fluorination Chemistry

This compound is a key component of the "Baran Diversinates™," a toolbox of reagents designed for the simple and rapid diversification of heterocycles and other complex molecules. krackeler.comacs.orgcookechem.com Its primary role in this context is as a late-stage functionalization (LSF) reagent. nih.govacs.org LSF is a powerful strategy in drug discovery that allows for the modification of a lead compound in the final steps of its synthesis, enabling the rapid exploration of structure-activity relationships without the need to redesign the entire synthetic route. acs.org

By enabling the direct introduction of trifluoromethyl and other fluoroalkyl groups into drug-like molecules, this compound facilitates the generation of diverse libraries of analogues. lookchem.comacs.org This diversification can profoundly influence molecular properties such as potency and pharmacokinetics. beilstein-journals.org The reagent has been used by researchers in both academia and the pharmaceutical industry to modify a wide range of substrates, from natural products like papaverine to long-chain RNAs and peptides, showcasing its broad utility in creating chemical diversity. nih.govrsc.orgbiorxiv.org

Advanced Spectroscopic and Analytical Characterization Techniques in the Study of Bis Trifluoromethyl Sulfinyl Oxy Zinc

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For Bis[[(trifluoromethyl)sulfinyl]oxy]zinc, multinuclear NMR studies are crucial for confirming its structural integrity and understanding the electronic environment of its constituent atoms.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify functional groups and probe the molecular vibrations of a compound. These two methods are complementary, as the selection rules for vibrational transitions differ.

For this compound, the IR and Raman spectra would be expected to exhibit characteristic bands corresponding to the vibrations of the trifluoromethyl (CF₃) and sulfinyl (S=O) groups, as well as the zinc-oxygen (Zn-O) bonds.

CF₃ Vibrations: The CF₃ group typically shows strong absorption bands in the IR spectrum in the region of 1350-1100 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the C-F bonds.

S=O Vibrations: The sulfinyl group (S=O) stretching vibration is expected to appear in the range of 1100-1000 cm⁻¹. The exact position of this band can provide information about the coordination of the oxygen atom to the zinc center.

Zn-O Vibrations: The vibrations of the zinc-oxygen bonds would be observed at lower frequencies, typically below 600 cm⁻¹.

Detailed experimental IR and Raman spectra for this compound, including specific vibrational frequencies and their assignments, are not available in the public domain based on the conducted research.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, with a molecular weight of 331.53 g/mol , mass spectrometry would confirm this mass and provide insights into the lability of its bonds. sigmaaldrich.comnih.gov

Upon ionization, the molecular ion [C₂F₆O₄S₂Zn]⁺ would be expected. The fragmentation pattern would likely involve the loss of trifluoromethyl (CF₃) radicals, sulfur dioxide (SO₂), or trifluoromethanesulfinate ([CF₃SO₂]⁻) ligands. The observation of fragments corresponding to these losses would support the proposed structure of the compound. For instance, a common fragmentation pathway for metal complexes is the sequential loss of ligands.

Specific experimental mass spectrometry data, including a detailed analysis of the fragmentation pattern for this compound, is not documented in the available literature.

X-ray Based Characterization for Solid-State Analysis

X-ray diffraction techniques are paramount for the unambiguous determination of the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction (SC-XRD) for Precise Molecular and Crystal Structure Determination

Despite the importance of this technique, no published single-crystal X-ray diffraction data for this compound could be located in the surveyed scientific literature.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample. It provides a fingerprint of the crystalline phases present in a material. A PXRD pattern of a pure, crystalline sample of this compound would show a unique set of diffraction peaks at specific 2θ angles. This pattern could be used for phase identification and to assess the purity of the bulk material. While a powerful tool for bulk characterization, PXRD does not provide the same level of structural detail as SC-XRD.

No experimental powder X-ray diffraction patterns for this compound were found in the available literature.

Electrochemical Characterization Methods for Redox Properties and Reaction Monitoring

The electrochemical behavior of this compound, a compound of interest in various chemical applications, has not been extensively detailed in publicly available research. Electrochemical methods are crucial for understanding the redox properties of a compound, which involve the transfer of electrons and are fundamental to many chemical reactions. These techniques can provide valuable insights into the reaction mechanisms, kinetics, and the stability of different oxidation states of the metallic center and its ligands.

While specific studies on the electrochemical characterization of this compound are not readily found, the investigation of related zinc complexes and compounds containing trifluoromethyl or sulfinyl groups can offer a general framework for the potential application of these methods. For instance, studies on the voltammetric behavior of zinc ions in ionic liquids containing the bis((trifluoromethyl)sulfonyl)imide anion have been conducted to understand zinc electrodeposition. researchgate.netrsc.org Such research demonstrates the utility of techniques like cyclic voltammetry to probe the redox reactions of zinc species in different chemical environments. researchgate.netrsc.org

In a hypothetical electrochemical study of this compound, one would typically employ techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and chronoamperometry. These methods would help in determining the reduction and oxidation potentials of the zinc(II) center and the trifluoromethylsulfinyl ligands. The data obtained would be crucial for assessing the compound's suitability as a catalyst or precursor in electrochemical reactions.

For reaction monitoring, in-situ spectroelectrochemistry could be a powerful tool. This technique combines electrochemical measurements with spectroscopic methods (like UV-Vis, IR, or Raman spectroscopy) to identify intermediates and products formed during an electrochemical process in real-time.

Although no specific experimental data for this compound is available in the searched literature, the table below illustrates the kind of data that would be generated from a cyclic voltammetry experiment, based on general knowledge of zinc complexes.

Table 1: Hypothetical Cyclic Voltammetry Data for a Zinc Complex

ParameterValue
Scan Rate100 mV/s
Cathodic Peak Potential (Epc)-1.2 V (vs. Ag/AgCl)
Anodic Peak Potential (Epa)-0.8 V (vs. Ag/AgCl)
Peak Separation (ΔEp)0.4 V
Cathodic Peak Current (Ipc)50 µA
Anodic Peak Current (Ipa)45 µA

Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from a cyclic voltammetry experiment on a zinc complex. It does not represent actual experimental results for this compound.

The investigation into the electrochemical properties of this compound remains an open area for future research. Such studies would be invaluable for elucidating its fundamental chemical behavior and unlocking its potential in various applications.

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